molecular formula C24H26N4O2 B2754108 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide CAS No. 1251549-20-8

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2754108
CAS No.: 1251549-20-8
M. Wt: 402.498
InChI Key: OOFWMQGFDNCJHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, electrospray nebulization (ESI)-MS, 1H and 13C . These techniques can provide information about the functional groups present in the compound and its molecular weight .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Karmakar, Sarma, and Baruah (2007) studied the structural aspects of isoquinoline derivatives, revealing insights into their crystalline structures and fluorescence properties. Their work highlights the potential of such compounds in the development of fluorescence-based applications and materials science, particularly through host-guest chemistry and the influence of protonation on fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity and Molecular Docking

Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogs, evaluating their in vitro antitumor activity. The study demonstrated the potential of certain derivatives in exhibiting broad-spectrum antitumor activity, suggesting the relevance of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide and related compounds in the development of new cancer therapeutics. Their work also involved molecular docking studies, providing insights into the interaction of these compounds with biological targets (Al-Suwaidan et al., 2016).

Synthetic Methodologies and Chemical Reactions

Chioua et al. (2002) focused on the synthesis of novel quinazoline derivatives via pyrimidine ortho-quinodimethane, showcasing advanced synthetic methodologies that could be applied to produce a wide range of heterocyclic compounds. Their research contributes to the field of synthetic organic chemistry by providing new routes for the construction of complex molecules (Chioua et al., 2002).

Vibrational Spectroscopy and Molecular Docking Studies

El-Azab et al. (2016) performed a detailed investigation into the structural, vibrational, and electronic properties of a quinazolinone derivative, utilizing FT-IR, FT-Raman spectroscopy, and DFT calculations. Their work provides insights into the molecular properties that could influence the interaction with biological targets, supported by molecular docking studies that suggest potential inhibitory activity against specific proteins (El-Azab et al., 2016).

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-10-17(2)12-21(11-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-9-8-19-6-4-5-7-20(19)14-28/h4-7,10-13H,8-9,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFWMQGFDNCJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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